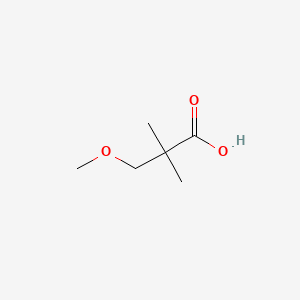

3-Methoxy-2,2-dimethylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLSQGRBROAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982790 | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-78-7 | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypivalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for 3-Methoxy-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented in a three-step sequence commencing with the readily available starting material, 3-Hydroxy-2,2-dimethylpropanoic acid. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route and workflows to aid in successful laboratory implementation.

Synthesis Overview

The synthesis of this compound is achieved through a three-step process:

-

Esterification: The carboxylic acid functionality of 3-Hydroxy-2,2-dimethylpropanoic acid is first protected as a methyl ester via Fischer esterification. This prevents interference from the acidic proton during the subsequent methylation step.

-

Methylation: The hydroxyl group of the resulting methyl 3-hydroxy-2,2-dimethylpropionate is then methylated using a Williamson ether synthesis with a strong base and a methylating agent.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions (saponification) to yield the target compound, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of this compound

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 3-Hydroxy-2,2-dimethylpropanoic Acid | C₅H₁₀O₃ | 118.13 | Starting Material |

| 1 | Methanol | CH₄O | 32.04 | Reagent/Solvent |

| 1 | Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalyst |

| 2 | Methyl 3-hydroxy-2,2-dimethylpropionate | C₆H₁₂O₃ | 132.16 | Intermediate |

| 2 | Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |

| 2 | Methyl Iodide | CH₃I | 141.94 | Methylating Agent |

| 2 | Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |

| 3 | Methyl 3-methoxy-2,2-dimethylpropanoate | C₇H₁₄O₃ | 146.18 | Intermediate |

| 3 | Lithium Hydroxide | LiOH | 23.95 | Base |

| 3 | Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| 3 | Water | H₂O | 18.02 | Solvent |

| 3 | Hydrochloric Acid (concentrated) | HCl | 36.46 | Acid for workup |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction | Temperature | Time | Expected Yield |

| 1 | Esterification | Reflux | 16-24 hours | >90% |

| 2 | Methylation | 0 °C to Room Temp. | 2-4 hours | 85-95% |

| 3 | Hydrolysis | Room Temperature | 12-18 hours | >95% |

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropionate (Esterification)

Protocol:

-

To a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-hydroxy-2,2-dimethylpropionate as a colorless oil.

Step 2: Synthesis of Methyl 3-methoxy-2,2-dimethylpropanoate (Methylation)

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methoxy-2,2-dimethylpropanoate, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Hydrolysis)

Protocol:

-

Dissolve methyl 3-methoxy-2,2-dimethylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is no longer detectable.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as the final product.

Visualized Pathways and Workflows

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow: Methylation Step

Caption: Experimental workflow for the methylation of Methyl 3-hydroxy-2,2-dimethylpropionate.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypivalic acid, systematically known as 3-methoxy-2,2-dimethylpropanoic acid, is a carved-in-stone carboxylic acid derivative. Its unique structural features, including a quaternary carbon center and a methoxy group, impart specific physicochemical properties that are of interest in various fields, particularly in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxypivalic acid, details the experimental protocols for their determination, and presents a plausible synthetic route. Due to the limited availability of experimental data for this specific compound, this guide incorporates both predicted values and experimental data from structurally related compounds for a comparative and more complete understanding.

Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The following tables summarize the available and predicted data for 3-Methoxypivalic acid and compare it with its parent compound, pivalic acid, and a key precursor, 3-hydroxy-2,2-dimethylpropanoic acid.

Table 1: Core Physicochemical Properties of 3-Methoxypivalic Acid

| Property | Value | Source |

| Systematic Name | This compound | IUPAC |

| Synonyms | 3-Methoxypivalic acid | - |

| CAS Number | 64241-78-7 | - |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Predicted pKa | 4.74 ± 0.13 | ChemicalBook (for a similar compound)[2] |

| Predicted logP (XlogP) | 0.5 | PubChem[1] |

| Predicted Boiling Point | 331.3 ± 17.0 °C | ChemicalBook (for a similar compound)[2] |

| Melting Point | No data available | - |

| Solubility | No data available | - |

Table 2: Comparative Physicochemical Properties

| Property | Pivalic Acid | 3-Hydroxy-2,2-dimethylpropanoic acid |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₃ |

| Molecular Weight | 102.13 g/mol [3] | 118.13 g/mol [4][5] |

| pKa | 5.03[6] | No data available |

| logP | 1.5[3] | No data available |

| Melting Point | 32-35 °C[7][8] | -16 °C[4][9] |

| Boiling Point | 163-164 °C[7] | 164-166 °C at 20 mmHg[4][9] |

| Water Solubility | 25 g/L[8] | Soluble in water[4][9] |

Synthesis Pathway

A plausible synthetic route to 3-Methoxypivalic acid starts from 3-hydroxy-2,2-dimethylpropanoic acid. The synthesis involves two key steps: a Williamson ether synthesis to introduce the methoxy group, followed by an oxidation of the primary alcohol to a carboxylic acid.

Caption: Plausible synthetic pathway for 3-Methoxypivalic acid.

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical and pharmaceutical sciences. Below are detailed methodologies for the key experiments cited.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation: A precise amount of 3-Methoxypivalic acid is dissolved in a suitable solvent (usually water or a water-cosolvent mixture) to create a solution of known concentration.

-

Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution from a burette.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the base is added.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of the base added.

-

pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve. The volume of base at the half-equivalence point is then determined. At this point, the concentration of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It is a key indicator of a molecule's lipophilicity.

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Preparation: A known amount of 3-Methoxypivalic acid is dissolved in a pre-saturated mixture of n-octanol and water.

-

Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the equilibrium solubility method.

Caption: Workflow for solubility determination.

Methodology:

-

Sample Preparation: An excess amount of solid 3-Methoxypivalic acid is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Melting and Boiling Point Determination

Melting and boiling points are fundamental physical properties that provide information about the purity and identity of a compound.

Melting Point Determination (Capillary Method):

-

A small amount of the finely powdered solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased.

-

The temperature range from which the solid first begins to melt to when it is completely liquid is recorded as the melting point range.

Boiling Point Determination (Distillation Method):

-

The liquid is placed in a distillation flask with a boiling chip.

-

The apparatus is heated, and the liquid is brought to a boil.

-

The vapor rises and is condensed in a condenser.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methoxypivalic acid. While experimental data for this specific molecule is limited, the provided predicted values, in conjunction with data from analogous compounds, offer valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for the empirical determination of these crucial parameters, enabling a more thorough characterization of this and other novel chemical entities. Further experimental investigation is warranted to confirm the predicted properties and to fully elucidate the potential of 3-Methoxypivalic acid in various scientific applications.

References

- 1. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Methoxyphenyl)-2,2-diMethylpropanoic acid CAS#: 1225532-71-7 [m.chemicalbook.com]

- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pivalic acid - Wikipedia [en.wikipedia.org]

- 7. Pivalic acid | CAS#:75-98-9 | Chemsrc [chemsrc.com]

- 8. Pivalic acid for synthesis 75-98-9 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to 3-Methoxy-2,2-dimethylpropanoic Acid (CAS: 64241-78-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,2-dimethylpropanoic acid, with the CAS number 64241-78-7, is a carboxylic acid derivative. This technical guide aims to provide a comprehensive overview of its chemical properties. Despite extensive searches of scientific literature and patent databases, detailed information regarding its synthesis, specific applications in drug development, biological activity, and associated experimental protocols remains largely unavailable in the public domain. This document summarizes the currently available data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily sourced from chemical suppliers and public chemical databases.

| Property | Value | Source |

| CAS Number | 64241-78-7 | |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methoxypivalic acid, 2-methyl-2-methoxymethylpropionic acid | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis

Caption: A logical workflow for the synthesis of this compound.

Applications and Biological Activity

Currently, there is a notable absence of published research detailing the applications of this compound in drug development or its inherent biological activity. While its structure may be of interest as a building block in medicinal chemistry, no specific therapeutic targets or mechanisms of action have been publicly documented.

Experimental Protocols

Due to the lack of available experimental data, this guide cannot provide detailed methodologies for key experiments involving this compound.

Safety Information

Based on available safety data sheets, this compound should be handled with care. The following hazard statements have been associated with the compound:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this chemical.

Conclusion and Future Directions

This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic chemical and physical properties are known, its synthesis, potential applications, and biological activity remain unexplored or unpublished. For researchers and drug development professionals, this compound represents an area with potential for novel discovery. Future work could focus on developing and publishing a robust synthetic protocol, screening the compound for biological activity against various therapeutic targets, and exploring its potential as a scaffold or building block in the design of new pharmaceutical agents. The logical relationship for future research is depicted below.

References

Spectroscopic Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxy-2,2-dimethylpropanoic acid. Due to the limited availability of public spectroscopic data, this document outlines the standard methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a small organic molecule of this nature. While specific experimental data for the title compound is not available in public databases at the time of this publication, this guide serves as a foundational resource for researchers aiming to perform such analyses. A primary literature reference from 1983 is noted as a likely source for NMR data.

Introduction

This compound is a carboxylic acid derivative with potential applications in organic synthesis and drug development. Its molecular structure, featuring a methoxy group, a quaternary carbon center, and a carboxylic acid moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide details the standard experimental protocols for obtaining and analyzing the necessary spectroscopic data.

Spectroscopic Data (Data Not Available)

A comprehensive search of publicly available spectroscopic databases did not yield specific, quantitative data for this compound. The following tables are provided as templates for data presentation upon experimental acquisition.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

Note: A key reference pointing to potential NMR data is: Schneider, B., Doskočilová, D., Štokr, J., & Ševčík, S. (1983). Collection of Czechoslovak Chemical Communications, 48(10), 2989-2996.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

MS (Mass Spectrometry) Data

| m/z | Relative Abundance (%) | Assignment |

| Data Not Available |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

If necessary, use a vortex mixer or sonication to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a greater number of scans will likely be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup and Data Acquisition:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique suitable for determining the molecular ion, while EI is a "hard" technique that provides information about the fragmentation pattern.

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a high vacuum source where it is vaporized and bombarded with electrons.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI) and major fragment ions.

-

The exact mass can be used to determine the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 3-Methoxy-2,2-dimethylpropanoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-2,2-dimethylpropanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's chemical structure and furnishes detailed experimental protocols for its empirical determination.

Core Concepts: Predicting Solubility

This compound is a carboxylic acid. The solubility of carboxylic acids is governed by the interplay between the polar carboxylic acid group and the nonpolar hydrocarbon portion of the molecule.[1] Generally, carboxylic acids are more soluble in polar organic solvents than in nonpolar ones. The presence of the methoxy group and the compact neopentyl-like structure of this compound are expected to influence its solubility profile. Shorter-chain carboxylic acids are typically miscible with water, but their solubility decreases as the carbon chain length increases.[1][2] Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[1]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Ethanol, Methanol) | High | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) | Moderate to High | The polar nature of these solvents can interact with the polar carboxylic acid group. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar hydrocarbon portion of the molecule will have some affinity for nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental methodologies are recommended.

Method 1: Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.[3]

Protocol:

-

Preparation: Prepare a series of vials, each containing a known volume of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature bath with agitation (e.g., a shaker). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

-

Analysis: Determine the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the concentration of the analyte.

-

Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized.

-

Titration: A classic method where the carboxylic acid is titrated with a standardized base.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Method 2: Gravimetric Method

A simpler, though potentially less precise, method for determining solubility.

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring there is excess undissolved solid.

-

Filtration: Filter the saturated solution to remove the excess solid.

-

Evaporation: Take a known volume or mass of the clear filtrate and place it in a pre-weighed container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The difference in weight of the container before and after evaporation gives the mass of the dissolved solute. Calculate the solubility based on the initial volume or mass of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted solubility in different types of organic solvents.

Caption: Factors influencing the predicted solubility.

References

An In-depth Technical Guide to 3-Methoxypivalic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypivalic acid, systematically named 3-methoxy-2,2-dimethylpropanoic acid, is a substituted short-chain carboxylic acid. While not as widely documented as its parent compound, pivalic acid, it has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 3-Methoxypivalic acid, with a focus on its relevance to drug development.

Discovery and History

The definitive discovery of 3-Methoxypivalic acid is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader history of pivalic acid and its derivatives, which have been of interest in organic and medicinal chemistry for many decades. Pivalic acid itself is commercially prepared through the hydrocarboxylation of isobutene via the Koch reaction[1].

The direct precursor to 3-Methoxypivalic acid, Methyl 3-hydroxy-2,2-dimethylpropanoate, has been known for a longer period, with synthesis references dating back to at least 1963[2]. This suggests that the foundational chemistry for accessing the 3-methoxy derivative has been established for some time.

The specific synthesis and application of 3-Methoxypivalic acid appear to be more recent. A key example is its use in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, as detailed in a 2013 patent application[3]. This highlights its role as a specialized reagent in the synthesis of complex molecular architectures for targeted drug discovery. Its history is therefore less about a formal discovery and more about its practical application as a useful synthon in modern pharmaceutical research.

Chemical and Physical Properties

The chemical and physical properties of 3-Methoxypivalic acid are summarized in the table below. These values are primarily computed properties sourced from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 64241-78-7 | [4] |

| XLogP3-AA (Predicted) | 0.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 132.078644241 Da | [4] |

| Monoisotopic Mass | 132.078644241 Da | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Heavy Atom Count | 9 | [4] |

| Complexity | 107 | [4] |

Experimental Protocols

The synthesis of 3-Methoxypivalic acid can be achieved through a two-step process starting from the commercially available 3-Hydroxy-2,2-dimethylpropionic acid.

Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate

This procedure is adapted from established esterification methods[2].

Materials:

-

3-Hydroxy-2,2-dimethylpropionic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Hydroxy-2,2-dimethylpropionic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture under reflux conditions for 16 hours.

-

After completion of the reaction, concentrate the mixture under vacuum.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic phase with anhydrous sodium sulfate and remove the solvent under vacuum to yield Methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless liquid.

Step 2: Synthesis of 3-Methoxypivalic acid

This procedure is based on the methylation of the corresponding alcohol followed by hydrolysis, as inferred from patent literature describing the synthesis of related compounds[5].

Materials:

-

Methyl 3-hydroxy-2,2-dimethylpropanoate

-

Sodium hydride (NaH)

-

Dry Dimethylformamide (DMF)

-

Methyl iodide (CH₃I) or another methylating agent

-

Lithium hydroxide (LiOH) or other suitable base

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in dry DMF and cool the solution to 0 °C.

-

Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.

-

Add methyl iodide dropwise to the reaction mixture and allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2,2-dimethylpropanoate.

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 3-Methoxypivalic acid.

Applications in Drug Development: mPGES-1 Inhibition

3-Methoxypivalic acid has been utilized as a structural component in the synthesis of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1)[3]. mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator[6][7]. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[8][9].

Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway is a critical target for anti-inflammatory therapies.

References

- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pivalic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropanoic Acid Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethylpropanoic acid and its derivatives, with a focus on their potential as histone deacetylase (HDAC) inhibitors for therapeutic applications, particularly in oncology. This document details the chemical properties, synthesis, and biological activity of these compounds, offering insights into their mechanism of action and future drug development prospects.

Core Compound: this compound

This compound is a carboxylic acid derivative with the chemical formula C₆H₁₂O₃.[1] Its structure features a methoxy group and two methyl groups at the 2-position of a propanoic acid backbone.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 64241-78-7 | [1] |

| SMILES | CC(C)(COC)C(=O)O | [1] |

| InChIKey | FLFLSQGRBROAPA-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 0.5 | [1] |

Derivatives and Analogues of Interest

Several derivatives and analogues of this compound have been synthesized and investigated for their biological activities. A key area of interest is their potential as HDAC inhibitors. The general structure of these derivatives often involves modifications to the carboxylic acid moiety to enhance interaction with the zinc-containing active site of HDAC enzymes.

A notable analogue, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has been identified as a potent HDAC inhibitor.[2] This finding suggests that the 2,2-dimethylpropanoic acid scaffold can be a valuable starting point for the design of novel anticancer agents.

Application in Drug Development: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4]

HDAC inhibitors are a promising class of anticancer agents that can reverse this process, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5] Several HDAC inhibitors have been approved for the treatment of various cancers.[6]

The 2,2-dimethylpropanoic acid core is a feature found in some compounds designed as HDAC inhibitors. The structural rigidity provided by the gem-dimethyl group can be advantageous for binding to the active site of HDAC enzymes.

Quantitative Data on Biological Activity

Table of Anticancer Activity for Related Analogues:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4,5-trimethoxyphenyl-based hydroxamic acid derivatives | HepG2, MCF-7, HCT116, A549 | 0.536 - 4.892 | [8] |

| [9]-Shogaol pyrazole derivatives | HeLa, HCT116, MCF-7 | 8.09 - 11.57 | [4] |

| N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | A2780, Cal27, Kyse510, MDA-MB231 | Similar to Vorinostat | [7] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves multi-step procedures. A general approach for a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is outlined below. This can be adapted for the synthesis of other analogues.

Synthesis of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate:

This protocol is based on the synthesis of a structurally related compound and serves as a representative example.

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., DMF), add a suitable catalyst and trimethylsilyl ketene acetal.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature.

-

Work-up: After the reaction is complete, the mixture is quenched and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired ester.

Saponification to the Carboxylic Acid:

-

The synthesized ester is dissolved in a suitable solvent (e.g., ethanol).

-

An aqueous solution of a base (e.g., NaOH) is added, and the mixture is heated to reflux.

-

After completion, the reaction mixture is cooled and acidified.

-

The precipitated carboxylic acid is filtered, washed, and dried.

HDAC Inhibition Assay

A common method to assess the HDAC inhibitory activity of a compound is a cell-free enzymatic assay.

-

Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair), and a developer solution.

-

Procedure:

-

The test compound is incubated with the HDAC enzyme in an assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Data Analysis: The fluorescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines can be determined using an MTT assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Visualizations

HDAC inhibitors exert their anticancer effects by modulating various signaling pathways. The primary mechanism involves the hyperacetylation of histones, which leads to the reactivation of silenced tumor suppressor genes. This can trigger several downstream pathways.

HDAC Inhibition and Gene Expression

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

Downstream Effects of HDAC Inhibition on Cancer Cells

The re-expression of tumor suppressor genes, such as p21, initiates a cascade of events that are detrimental to cancer cell survival.

Caption: Key cellular processes affected by HDAC inhibition in cancer.

Experimental Workflow for Screening HDAC Inhibitors

The process of identifying and characterizing novel HDAC inhibitors from a library of this compound derivatives follows a structured workflow.

Caption: A typical workflow for the discovery of novel HDAC inhibitors.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel HDAC inhibitors. The structural features of this scaffold provide a solid foundation for designing potent and selective inhibitors. Future research should focus on synthesizing a broader range of analogues and conducting comprehensive structure-activity relationship (SAR) studies to optimize their HDAC inhibitory activity and anticancer efficacy. Further investigation into their effects on specific HDAC isoforms and their performance in in vivo cancer models will be crucial for their translation into clinical candidates.

References

- 1. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 8. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Framework for the Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Based on available data, the fundamental properties of 3-Methoxy-2,2-dimethylpropanoic acid are summarized below. This information is primarily derived from computational predictions available in public databases.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 64241-78-7 | PubChem |

| Canonical SMILES | CC(C)(COC)C(=O)O | PubChem |

| InChI Key | FLFLSQGRBROAPA-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | 0.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Theoretical Calculations

A thorough in-silico analysis of this compound is crucial for understanding its electronic structure, stability, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations.

Proposed Computational Protocol

A plausible computational workflow for the theoretical analysis of this compound is outlined below. This protocol is based on standard practices for organic molecules.

Methodology Details:

-

Geometry Optimization: The initial 3D structure of this compound will be generated and subjected to geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This will yield the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. The calculated shielding values will then be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted Spectroscopic Data (Hypothetical)

The following tables summarize the expected outcomes of the theoretical calculations. The specific values are placeholders and would be populated by the actual computational results.

Table 1: Predicted Vibrational Frequencies

| Functional Group | Mode of Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500-3300 |

| C-H (Alkyl) | Stretching | ~2980-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1720-1700 |

| C-O (Ether) | Stretching | ~1150-1085 |

| C-O (Carboxylic Acid) | Stretching | ~1320-1210 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | ~10-12 | C=O | ~175-185 |

| -OCH₃ | ~3.3 | -OCH₃ | ~50-60 |

| -CH₂- | ~3.4 | -CH₂- | ~70-80 |

| -C(CH₃)₂ | - | -C(CH₃)₂ | ~30-40 |

| -C(CH₃)₂ | ~1.2 | -C(CH₃)₂ | ~20-30 |

Experimental Protocols

As no dedicated synthesis for this compound is documented, a plausible synthetic route can be proposed starting from commercially available precursors. A logical approach would involve the methylation of a suitable hydroxyl-containing precursor.

Proposed Synthesis Workflow

A potential two-step synthesis is outlined below, starting from 3-hydroxy-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Esterification of 3-hydroxy-2,2-dimethylpropanoic acid.

-

To a solution of 3-hydroxy-2,2-dimethylpropanoic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify by distillation or chromatography.

-

-

Step 2: Methylation of the hydroxyl group.

-

Dissolve the resulting ester in an aprotic polar solvent (e.g., THF or DMF).

-

Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with water, extract the product, and purify.

-

-

Step 3: Hydrolysis of the ester.

-

Dissolve the methylated ester in a mixture of water and a suitable solvent (e.g., THF or methanol).

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization Methods

The synthesized product should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the presence of all expected functional groups and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O stretch of the ether.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the molecule, confirming its elemental composition.

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. The proposed DFT calculations will offer valuable insights into its molecular and electronic properties, while the outlined synthetic and characterization protocols provide a clear path for its laboratory preparation and verification. This information is intended to serve as a starting point for researchers and professionals in the fields of chemistry and drug development to further explore the potential of this and related molecules.

The Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of compounds derived from precursors such as 3-Methoxy-2,2-dimethylpropanoic acid. The core focus is on the well-characterized inhibitor, MK-886, which features the structurally related 2,2-dimethylpropanoic acid moiety. This document details its quantitative biological data, the experimental protocols for assessing its activity, and the signaling pathways it modulates.

Introduction

This compound and its derivatives are valuable precursors in the synthesis of biologically active molecules. The gem-dimethyl group on the propanoic acid chain is a key structural feature that can influence the potency and pharmacokinetic properties of the final compound. A prominent example of a biologically active molecule containing this structural motif is MK-886 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid). Originally developed as an inhibitor of the 5-lipoxygenase-activating protein (FLAP), MK-886 has been subsequently identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[1][2] This guide will focus on the biological activity of MK-886 as a representative compound.

Quantitative Biological Activity of MK-886

The inhibitory activity of MK-886 has been quantified against several key enzymes in the eicosanoid biosynthesis pathway. The following table summarizes its reported IC50 values from various in vitro and cell-based assays.

| Target Enzyme/System | Assay Conditions | IC50 Value | References |

| mPGES-1 | Cell-free assay, microsomal preparations from IL-1β-stimulated A549 cells | ~2.0 - 6.0 µM | [3][4] |

| mPGES-1 | Human recombinant enzyme | 2.7 µM | [5] |

| 5-Lipoxygenase Pathway | A23187-stimulated human neutrophils (LTB4 formation) | 10 - 14 nM | [6] |

| 5-Lipoxygenase Pathway | A23187-stimulated human eosinophils and monocytes | 1 - 13 nM | [6] |

| Cyclooxygenase-1 (COX-1) | Isolated enzyme | 8 µM | [7] |

| Cyclooxygenase-1 (COX-1) | Washed human platelets (collagen-induced) | 13 - 15 µM | [7] |

| Cyclooxygenase-2 (COX-2) | Isolated enzyme | 58 µM | [7] |

| DNA Polymerase κ | In vitro DNA synthesis assay | 63.8 ± 1.7 µM | [8] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of biological data. The following is a representative protocol for a cell-free mPGES-1 inhibition assay, synthesized from methodologies described in the literature.[4][9]

Objective: To determine the in vitro inhibitory activity of test compounds against human mPGES-1.

Materials:

-

Human A549 lung carcinoma cells

-

Interleukin-1β (IL-1β)

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Microsome isolation kit or ultracentrifuge

-

Test compound (e.g., MK-886) dissolved in DMSO

-

Prostaglandin H2 (PGH2) substrate

-

Reaction buffer (e.g., potassium phosphate buffer containing glutathione)

-

Stop solution (e.g., a solution containing FeCl2)

-

Internal standard (e.g., 11β-PGE2)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system or HTRF-based detection kit[10]

Procedure:

-

Induction of mPGES-1 Expression:

-

Culture A549 cells to near confluency.

-

Induce mPGES-1 expression by treating the cells with IL-1β (e.g., 1 ng/mL) for 48 hours.

-

-

Preparation of Microsomes:

-

Harvest the IL-1β-stimulated A549 cells.

-

Lyse the cells and isolate the microsomal fraction using a commercial kit or by differential centrifugation (ultracentrifugation).

-

Determine the protein concentration of the microsomal preparation.

-

-

Inhibition Assay:

-

In a microcentrifuge tube or a 96-well plate, pre-incubate the microsomal preparation with the test compound (at various concentrations) or vehicle (DMSO) for 15 minutes at 4°C.[4]

-

Initiate the enzymatic reaction by adding the substrate, PGH2 (e.g., 20 µM final concentration).[4]

-

Allow the reaction to proceed for 1 minute at 4°C.[4]

-

Terminate the reaction by adding the stop solution.

-

Add the internal standard for chromatographic analysis.

-

-

Detection of PGE2:

-

Analyze the formation of PGE2 by RP-HPLC with UV detection or by a homogenous time-resolved fluorescence (HTRF) competitive immunoassay.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanisms of Action

MK-886 exerts its biological effects by inhibiting key enzymes in the arachidonic acid cascade. This pathway is crucial for the inflammatory response.

Arachidonic Acid Cascade and mPGES-1 Inhibition

The primary mechanism of action of MK-886 in the context of inflammation is the inhibition of mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[2] By blocking mPGES-1, MK-886 reduces the production of PGE2.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MK-886 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methoxypivalic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypivalic acid, also known as 3-methoxy-2,2-dimethylpropanoic acid, is a carboxylic acid that combines the structural features of a methoxy group and a sterically hindered pivaloyl moiety. While not extensively documented in current literature, its unique combination of functionalities suggests significant potential in various medicinal chemistry applications. This document provides an overview of its potential uses, drawing parallels from established principles in drug design related to its constituent fragments, and offers detailed protocols for its synthesis and evaluation.

Application Notes

The strategic incorporation of 3-methoxypivalic acid or its derivatives into drug candidates can influence their physicochemical and pharmacokinetic properties. The presence of the gem-dimethyl group, a hallmark of pivalic acid, can offer several advantages in drug design.[1][2][3] Similarly, the methoxy group is a common substituent in many approved drugs, contributing favorably to target binding and metabolic stability.[4][5]

Fragment-Based Drug Discovery (FBDD)

3-Methoxypivalic acid can serve as a valuable fragment in FBDD campaigns. Its small size, combined with the distinct steric and electronic features of the gem-dimethyl and methoxy groups, allows it to probe specific pockets in a biological target.

-

Rationale: The gem-dimethyl group can provide a strong van der Waals interaction and restrict the conformational flexibility of the molecule, which can lead to higher potency and selectivity.[1][3] The methoxy group can act as a hydrogen bond acceptor and influence the local electronic environment.[4][5]

-

Application: Screening of 3-methoxypivalic acid against a target protein can identify initial hit compounds. Subsequent optimization can involve growing the fragment by adding other chemical moieties to improve binding affinity and develop a lead compound.

Lead Optimization and Modulation of Physicochemical Properties

The introduction of a 3-methoxypivaloyl moiety during lead optimization can be a strategic approach to enhance a compound's drug-like properties. Carboxylic acids are often associated with poor pharmacokinetic properties, and isosteric replacements are a common strategy to mitigate these issues.[6][7] While 3-methoxypivalic acid is a carboxylic acid itself, its unique substitution pattern can offer advantages.

-

Improved Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation of the adjacent carboxylic acid or other nearby functional groups.[8] This steric hindrance can lead to an extended half-life of the drug molecule.[8]

-

Enhanced Permeability: The methoxy group can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes.[4] However, the overall effect on permeability will be a balance between the increased lipophilicity from the methoxy group and the polar nature of the carboxylic acid.

-

Tuning Acidity: The electronic effect of the methoxy group and the steric hindrance from the gem-dimethyl group can modulate the pKa of the carboxylic acid, which can influence its ionization state at physiological pH and its interaction with biological targets.[1]

Carboxylic Acid Isostere Mimicry

While 3-methoxypivalic acid contains a carboxylic acid, its sterically hindered nature can allow it to function as a mimic for other groups or to present the carboxylic acid in a specific orientation. In some contexts, a highly hindered carboxylate may have different binding properties or pharmacokinetic profiles compared to a less hindered one.

-

Rationale: The replacement of a less hindered carboxylic acid with a 3-methoxypivaloyl group can alter the binding mode of a molecule, potentially increasing selectivity for a specific target. The steric bulk can also prevent unwanted off-target interactions.

Data Presentation

The following tables summarize the general effects of the gem-dimethyl and methoxy groups on the properties of drug candidates, based on published literature.

Table 1: Influence of the Gem-Dimethyl Group on Drug Properties

| Property | Effect | Rationale | References |

| Potency & Selectivity | Can increase | Van der Waals interactions; conformational restriction. | [1][2][3] |

| Metabolic Stability | Generally increases | Steric hindrance prevents enzymatic degradation. | [8] |

| Solubility | Can decrease | Increased lipophilicity. | [9] |

| Permeability | Can increase | Increased lipophilicity can improve membrane passage. | [2] |

Table 2: Influence of the Methoxy Group on Drug Properties

| Property | Effect | Rationale | References |

| Target Binding | Can enhance | Acts as a hydrogen bond acceptor; fills hydrophobic pockets. | [4][5] |

| Metabolic Stability | Can be a site of metabolism | O-demethylation is a common metabolic pathway. | [10] |

| Solubility | Variable | Can slightly increase or decrease depending on the overall molecular context. | [4] |

| Lipophilicity | Generally increases | Contributes to a higher logP value. | [4] |

Experimental Protocols

Synthesis of 3-Methoxypivalic Acid

A potential synthetic route to 3-methoxypivalic acid can be adapted from general methods for the synthesis of sterically hindered ethers and carboxylic acids. A plausible two-step synthesis is outlined below.

Protocol 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate

-

Reaction Setup: To a solution of methyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of acetic acid. Remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 3-hydroxy-2,2-dimethylpropanoate.

Protocol 2: Methylation and Hydrolysis

-

Methylation: To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes, then add methyl iodide (1.5 equivalents). Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: Add a 2M aqueous solution of lithium hydroxide (3 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Work-up and Purification: Acidify the reaction mixture with 1M HCl to pH ~3. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxypivalic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol for In Vitro Metabolic Stability Assessment

This protocol outlines a general procedure to assess the metabolic stability of 3-methoxypivalic acid or its derivatives using liver microsomes.

-

Preparation of Incubation Mixture: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), a NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.

-

Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Mandatory Visualizations

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

Caption: Evaluation workflow for a novel carboxylic acid derivative.

Caption: Potential metabolic pathways for a 3-methoxypivalic acid derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Methoxy-2,2-dimethylpropanoic Acid in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,2-dimethylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical intermediates. Its unique structural features, including a sterically hindered carboxylic acid and a methoxy group, can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for 5-HT4 receptor agonists and inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).

Key Applications

The primary application of this compound in pharmaceutical synthesis is its use in amide bond formation . The carboxylic acid moiety readily participates in coupling reactions with a variety of primary and secondary amines to form stable amide linkages. This reaction is fundamental in connecting this building block to other fragments of a target drug molecule.

Synthesis of 5-HT4 Receptor Agonist Intermediates

This compound is a key reagent in the synthesis of intermediates for potent and selective 5-HT4 receptor agonists. These agonists are investigated for the treatment of gastrointestinal disorders and cognitive impairments. The acid is coupled with piperidine-based scaffolds to introduce a specific side chain that contributes to the molecule's affinity and efficacy at the 5-HT4 receptor.

Synthesis of mPGES-1 Inhibitor Intermediates

This acid is also employed in the development of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. By incorporating the 3-Methoxy-2,2-dimethylpropanoyl moiety, medicinal chemists can modulate the properties of the inhibitor to enhance its potency and selectivity, offering a potential therapeutic approach for inflammatory diseases with a reduced side-effect profile compared to traditional NSAIDs.

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of a 5-HT4 Receptor Agonist Intermediate

This protocol describes the synthesis of N-(piperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide, a key intermediate for a 5-HT4 receptor agonist, via an amide coupling reaction.

Reaction Scheme:

Materials:

-

This compound

-

Isonipecotamide

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add isonipecotamide (1.0 eq.).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.

-